REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[CH:12][C:13]([N+:20]([O-])=O)=[C:14]([CH:19]=2)[C:15]([NH:17][CH3:18])=[O:16])[CH2:6][CH2:5]1>CO.CO.C(Cl)Cl>[NH2:20][C:13]1[CH:12]=[CH:11][C:10]([N:7]2[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]2)=[CH:19][C:14]=1[C:15]([NH:17][CH3:18])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)C=1C=CC(=C(C(=O)NC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
MeOH CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulted mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to get rid of the Pd catalyst
|
Type
|
CUSTOM
|
Details
|
the residue was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1)N1CCN(CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |